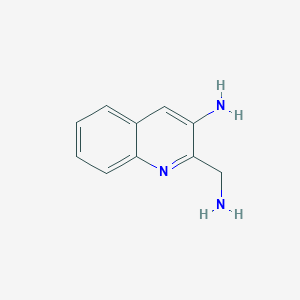

2-(Aminomethyl)quinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-(aminomethyl)quinolin-3-amine |

InChI |

InChI=1S/C10H11N3/c11-6-10-8(12)5-7-3-1-2-4-9(7)13-10/h1-5H,6,11-12H2 |

InChI Key |

HQXSCNZWFIOBLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)CN)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Aminomethyl Quinolin 3 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring system is generally susceptible to electrophilic substitution, with the position of attack influenced by the directing effects of the existing substituents. The amino group at the 3-position is an activating, electron-donating group, which would typically direct incoming electrophiles to the ortho and para positions. In the context of the quinoline ring, this would favor substitution at positions 2 and 4. However, the presence of the aminomethyl group at C2 introduces steric hindrance, potentially influencing the regioselectivity of these reactions.

Conversely, nucleophilic aromatic substitution on the quinoline ring is also a possibility. The nitrogen atom within the quinoline ring acts as an electron-withdrawing group, making the ring electron-deficient and more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The presence of good leaving groups at these positions would facilitate such reactions.

Reactions Involving the Primary Aminomethyl and Amino Groups

The primary aminomethyl and amino groups are key sites of reactivity, participating in a wide range of chemical transformations.

Condensation Reactions, Including Schiff Base Formation

The primary amino groups of 2-(aminomethyl)quinolin-3-amine can readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). wikipedia.orgresearchgate.net This reaction typically involves nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, followed by dehydration to yield the imine. wikipedia.orgnih.gov The formation of Schiff bases is a reversible process and is often catalyzed by acids or bases. nih.govnih.gov These reactions are fundamental in the synthesis of more complex molecular architectures. researchgate.net

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aldehyde/Ketone | Schiff Base (Imine) |

Annulation and Cycloaddition Reactions (e.g., Oxidative Annulation, Aza-Henry Cyclization)

The amino groups in this compound can serve as nucleophiles in annulation and cycloaddition reactions, leading to the formation of fused heterocyclic systems. For instance, oxidative annulation reactions can be employed to construct new rings onto the quinoline framework. rsc.org One notable example is the iodine-promoted [4π + 2σ] annulation of three different amines to synthesize biheteroaryls, where transient enamines are key intermediates. rsc.org

The aza-Henry reaction, which involves the addition of a nitroalkane to an imine, is another important transformation. frontiersin.orgnih.gov While not a direct reaction of the starting amine, the Schiff bases derived from this compound can act as substrates in this reaction, leading to the formation of β-nitroamines. frontiersin.orgnih.gov These products are valuable synthetic intermediates. frontiersin.orgnih.gov

| Reaction Type | Key Reactants | Product Type |

| Oxidative Annulation | This compound, other amines, oxidizing agent (e.g., I2) | Fused biheteroaryls |

| Aza-Henry Reaction | Schiff base of this compound, Nitroalkane | β-Nitroamine |

Oxidation and Reduction Processes of Aminomethyl and Amino Moieties

The amino groups of this compound can undergo both oxidation and reduction. Oxidation of primary amines can lead to a variety of products, including nitroso and azoxy compounds, often proceeding through radical intermediates. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be used. nih.gov

Conversely, the amino groups can be synthesized through the reduction of other nitrogen-containing functional groups. For example, nitriles, azides, imines, amides, and nitro groups can be reduced to amines via hydrogenation with a nickel catalyst or using reducing agents like lithium aluminum hydride. wikipedia.org

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of these reactions is crucial for controlling their outcomes and designing new synthetic routes.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates provides insight into the stepwise process of a chemical transformation. In many reactions involving this compound and its derivatives, various intermediates have been proposed or identified.

For instance, in the formation of Schiff bases, a hemiaminal is a key intermediate formed by the nucleophilic attack of the amine on the carbonyl group. nih.gov In some cycloaddition reactions, transient enamines have been identified as crucial intermediates. rsc.org In the context of the aza-Prins cyclization, which is related to the aza-Henry reaction, N,O-acetals or other precursors of iminium intermediates are often involved. rsc.org Furthermore, in certain annulation reactions, the initial addition of an amino group to a carbonyl is followed by condensation to form an intermediate that then cyclizes to the final product. nih.gov

| Reaction Type | Key Intermediate(s) |

| Schiff Base Formation | Hemiaminal nih.gov |

| Oxidative Annulation | Transient enamines rsc.org |

| Aza-Prins Cyclization | N,O-acetals, Iminium intermediates rsc.org |

| Annulation Reactions | N-((quinolin-3-yl)methylene)formamide-type intermediates nih.gov |

Kinetic Studies of Transformation Pathways

No specific data from kinetic studies on the transformation pathways of this compound have been reported in the scientific literature.

Advanced Spectroscopic and Analytical Characterization of 2 Aminomethyl Quinolin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. uncw.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For quinoline (B57606) derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, is often employed for complete structural assignment. uncw.educlockss.org

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the number of different types of protons and their chemical environments within a molecule. In the context of 2-(Aminomethyl)quinolin-3-amine, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the aminomethyl group, the amino group, and the quinoline ring system.

The protons of the quinoline ring itself typically appear in the aromatic region of the spectrum. The chemical shifts and coupling patterns of these protons are influenced by the positions of the aminomethyl and amino substituents. The protons on the pyridine (B92270) and benzene (B151609) rings of the quinoline system are chemically and magnetically non-equivalent, leading to a complex set of signals. acs.org For instance, in unsubstituted quinoline, the protons of the benzene ring (H-5 to H-8) and the pyridine ring (H-2 to H-4) can be distinguished based on their chemical shifts and coupling constants. acs.org The introduction of substituents, such as in this compound, will further alter these chemical shifts. The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a multiplet depending on the solvent and concentration, while the protons of the amino group (-NH₂) may appear as a broad singlet.

Table 1: Representative ¹H NMR Data for Substituted Quinolines

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 6-methoxyquinolin-8-amine rsc.org | CDCl₃ | 8.60 (dd, J = 1.6, 4.3 Hz, 1H), 7.96 (dd, J = 1.6, 8.3 Hz, 1H), 7.32 (dd, J = 4.3, 8.3 Hz, 1H), 6.58 (d, J = 2.5 Hz, 1H), 6.48 (d, J = 2.6 Hz, 1H), 5.01 (br s, 2H), 3.88 (s, 3H) |

| 2-Bromo-N-(quinolin-8-yl)acetamide rsc.org | CD₃OD | 8.88 (dd, J = 4.2, 1.7 Hz, 1H), 8.62 (dd, J = 7.7, 1.3 Hz, 1H), 8.31 (dd, J = 8.3, 1.7 Hz, 1H), 7.66 (dd, J = 8.3, 1.3 Hz, 1H), 7.57 (dd, J = 8.2, 4.1 Hz, 2H), 4.28 (s, 2H) |

| 3-methyl-2-pyridinamine chemicalbook.com | CDCl₃ | 7.928 (d), 7.233 (dd), 6.583 (d), 4.6 (s, NH₂), 2.090 (s, CH₃) |

This table presents data for related structures to provide context for the expected spectral features of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift of each signal is indicative of the carbon's electronic environment. libretexts.org For this compound, the ¹³C NMR spectrum would display signals for the ten carbon atoms of the quinoline ring and the one carbon of the aminomethyl group.

The chemical shifts of the quinoline carbons are influenced by the nitrogen heteroatom and the substituents. Aromatic carbons in quinoline derivatives typically resonate in the range of 110–150 ppm. libretexts.org The carbon attached to the aminomethyl group would likely appear in the aliphatic region, with its chemical shift influenced by the adjacent nitrogen atom. The positions of the carbon signals can be assigned with the help of theoretical calculations and comparison with data from related known compounds. researchgate.net

Table 2: Representative ¹³C NMR Data for Substituted Quinolines

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 6-methoxyquinolin-8-amine rsc.org | CDCl₃ | 159.4, 145.4, 145.2, 135.5, 130.4, 122.2, 102.2, 95.0, 55.8 |

| 2-Bromo-N-(quinolin-8-yl)acetamide rsc.org | CD₃OD | 167.0, 150.2, 140.0, 137.7, 135.1, 129.6, 127.9, 124.1, 123.2, 118.1, 30.2 |

| 4-amino-2-methyl-8-(trifluoromethyl)quinoline researchgate.net | DMSO-d6 | 160.9, 159.8 |

This table presents data for related structures to illustrate the expected chemical shift ranges for the carbons in this compound.

Two-Dimensional NMR Techniques

While 1D NMR provides fundamental information, 2D NMR techniques are often essential for the complete and unambiguous assignment of complex structures like substituted quinolines. uncw.eduresearchgate.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. acs.orgresearchgate.net This is invaluable for establishing the connectivity of proton networks within the molecule, such as the sequence of protons around the quinoline rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. uncw.eduresearchgate.netresearchgate.net This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. uncw.educlockss.orgresearchgate.net This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule by establishing long-range connectivities. uncw.eduresearchgate.net For instance, the proton of the aminomethyl group would show correlations to the C2 and C3 carbons of the quinoline ring in an HMBC spectrum.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR by probing the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific bonds. vscht.cz

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine and aminomethyl groups, the C-H bonds of the aromatic ring and the methylene (B1212753) group, and the C=C and C=N bonds of the quinoline ring system. The N-H stretching vibrations of primary amines typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are usually found above 3000 cm⁻¹, while those of the CH₂ group would be slightly below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 (two bands for primary amines) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1400 - 1600 |

| C=N (in ring) | Stretch | ~1600 |

This table provides general ranges for the expected IR absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like quinoline and its derivatives, the absorption bands are typically due to π → π* transitions. rsc.orgresearchgate.net

The UV-Vis spectrum of this compound would be expected to show multiple absorption bands characteristic of the quinoline chromophore. The positions and intensities of these bands are influenced by the substituents on the ring. The amino and aminomethyl groups, being electron-donating, can cause a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted quinoline. The solvent can also have a significant effect on the UV-Vis spectrum, a phenomenon known as solvatochromism. researchgate.net

Table 4: Representative UV-Vis Absorption Maxima for Quinoline Derivatives

| Compound | Solvent | λmax (nm) |

|---|---|---|

| Quinoline researchgate.net | Ethanol | ~226, ~276, ~313 |

| Aminoquinoline derivative researchgate.net | Ethanol | ~245, ~330 |

This table shows representative data to illustrate the expected absorption regions for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a pivotal analytical technique for elucidating the molecular weight and structural characteristics of this compound and its derivatives. This method provides essential information through the determination of the molecular ion and the analysis of its fragmentation patterns. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly utilized for these analyses. nih.gov

The mass spectrum of a derivative will prominently feature a molecular ion peak (M+), which confirms its molecular weight. The fragmentation of these compounds often involves characteristic losses. For instance, aliphatic amines frequently undergo cleavage at the α-C-C bond. libretexts.org For primary amines, this can result in a significant peak at m/z 30, corresponding to the [CH2NH2]+ fragment. youtube.com The presence of a nitrogen atom results in a molecular ion with an odd mass-to-charge ratio. libretexts.org

Table 1: Illustrative Mass Spectrometry Data for a Hypothetical Derivative of this compound

| Fragment Ion | m/z (example) | Interpretation |

|---|---|---|

| [M]+ | 250 | Molecular ion peak of the derivative |

| [M-CH2NH2]+ | 219 | Loss of the aminomethyl group |

This table is for illustrative purposes and actual m/z values would depend on the specific derivative.

High-Resolution Mass Spectrometry (HRMS) is indispensable for ascertaining the precise elemental composition of this compound and its derivatives. By delivering highly accurate mass measurements, often with errors below 5 mDa, HRMS enables the confident determination of the molecular formula. nih.gov This capability is crucial for differentiating between compounds that have the same nominal mass but different elemental makeups. For this compound (C10H11N3), the experimentally determined exact mass from an HRMS analysis can be compared to its theoretical value, with a minimal mass error confirming the elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is a potent hyphenated technique that separates compounds in a mixture before they are introduced to the mass spectrometer for detection and identification. While the high polarity and low volatility of this compound can make direct GC-MS analysis challenging, derivatization can overcome this limitation. For example, conversion to a trimethylsilyl (B98337) ether derivative can increase volatility, allowing for successful analysis. nih.gov This method is particularly useful for identifying individual components in a mixture based on their distinct retention times and mass spectra. mdpi.com The use of a DB-5MS capillary column is common for the separation of quinoline derivatives. madison-proceedings.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of this compound and its derivatives in the solid state. This technique involves the diffraction of X-rays by a single crystal of the compound. Analysis of the diffraction pattern allows for the calculation of an electron density map, from which the precise positions of the atoms can be determined.

A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and torsion angles. It would also reveal the nature of intermolecular interactions, such as N-H···N hydrogen bonds, which can connect molecules into chains or more complex networks and play a crucial role in the stability of the crystal lattice. researchgate.net For example, in the crystal structure of the related compound quinolin-3-amine, molecules are linked by N-H···N hydrogen bonds to form zigzag chains. researchgate.net

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| a (Å) | 7.62 |

| b (Å) | 7.63 |

| c (Å) | 12.70 |

This data is illustrative. The actual crystallographic parameters would be determined experimentally.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for confirming the elemental composition of a synthesized compound. It determines the mass percentages of carbon, hydrogen, and nitrogen in a sample of this compound. These experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C10H11N3). A close correlation between the experimental and theoretical values provides strong evidence of the compound's purity and validates its elemental composition.

Table 3: Elemental Analysis Data for this compound (C10H11N3)

| Element | Theoretical % |

|---|---|

| C | 69.34 |

| H | 6.40 |

Experimental values would be expected to be in close agreement with these theoretical percentages.

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry, are employed to investigate the redox properties of this compound and its derivatives. The quinoline ring system is electrochemically active, and the presence of amine and aminomethyl substituents influences its redox behavior. scilit.com These studies can reveal the oxidation and reduction potentials of the compound. For instance, studies on Alq3, a related quinoline derivative, have shown a single one-electron reduction and oxidation process. researchgate.net The electrochemical behavior of modified electrodes containing aminoquinoline derivatives has also been investigated to understand their redox characteristics. scilit.com

Coordination Chemistry of 2 Aminomethyl Quinolin 3 Amine As a Ligand

Ligand Design and Chelation Properties

Multidentate Binding Motifs of Aminomethyl Quinoline (B57606) Ligands

The 2-(Aminomethyl)quinolin-3-amine ligand is anticipated to be a versatile chelating agent, capable of engaging metal ions through multiple donor atoms. The primary binding sites are the nitrogen atom of the quinoline ring, the nitrogen of the exocyclic 3-amino group, and the nitrogen of the 2-aminomethyl group. This arrangement allows for the formation of stable five- and six-membered chelate rings, a key factor in the stability of resulting metal complexes.

Ligands incorporating the aminomethyl quinoline framework are known to act as bidentate or tridentate donors. For instance, (8-amino)quinoline and its derivatives typically bind in a bidentate fashion through the two nitrogen atoms, forming a stable five-membered chelate ring. nih.gov The introduction of an additional donor group, as in the case of this compound, expands the denticity. The ligand could coordinate in a bidentate manner via the quinoline nitrogen and the aminomethyl nitrogen, or the quinoline nitrogen and the 3-amino nitrogen. More likely, it will act as a tridentate N,N,N-donor, involving all three nitrogen atoms, leading to the formation of two fused five-membered chelate rings. This tridentate coordination mode is common for similar tripodal amine ligands and enhances complex stability. researchgate.net

The coordination behavior can be influenced by the specific metal ion, its preferred coordination geometry, and the reaction conditions. The flexibility of the aminomethyl group allows the ligand to adapt to various coordination environments.

Stereochemical Considerations in Ligand Design

Stereochemistry plays a crucial role in the design of quinoline-based ligands, influencing their selectivity and the properties of their metal complexes. In the case of this compound, while the ligand itself is not chiral, the coordination to a metal center can lead to the formation of stereoisomers.

The arrangement of the three donor atoms around a metal center can create chiral complexes. For example, in an octahedral complex, the tridentate ligand can coordinate in a meridional (mer) or facial (fac) fashion. These two isomers have different spatial arrangements of the donor atoms and can exhibit distinct chemical and physical properties.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would likely follow established methods for related N-donor ligands. The choice of solvent, temperature, and the metal-to-ligand ratio would be critical in isolating the desired products.

Synthetic Routes to Homoleptic Complexes

Homoleptic complexes are those in which all the ligands coordinated to the central metal ion are identical. uobaghdad.edu.iqyoutube.com The synthesis of a homoleptic complex of this compound, such as [M(L)₂]ⁿ⁺, would typically involve the reaction of a metal salt with two or more equivalents of the ligand.

A common synthetic approach would be the direct reaction of a metal halide or perchlorate (B79767) salt with the ligand in a suitable solvent, such as methanol, ethanol, or acetonitrile. The resulting complex may precipitate from the solution or can be crystallized by slow evaporation of the solvent. The stoichiometry of the reaction would be controlled to favor the formation of the homoleptic species. For example, using a 1:2 metal-to-ligand molar ratio would promote the formation of an octahedral [M(L)₂]ⁿ⁺ complex.

| Reactants | Stoichiometry (Metal:Ligand) | Potential Product | Typical Solvents |

| Metal(II) Halide (e.g., CoCl₂, NiCl₂, CuCl₂) | 1:2 | [M(L)₂]Cl₂ | Methanol, Ethanol |

| Metal(II) Perchlorate (e.g., Fe(ClO₄)₂, Zn(ClO₄)₂) | 1:2 | M(L)₂₂ | Acetonitrile, Acetone |

This table presents hypothetical synthetic routes based on common practices for analogous ligands.

Preparation of Heteroleptic Complexes

Heteroleptic complexes contain more than one type of ligand coordinated to the metal center. uobaghdad.edu.iqyoutube.com The synthesis of heteroleptic complexes involving this compound could be achieved through several strategies.

One method involves the sequential addition of ligands. For instance, a pre-formed complex containing the target ligand and other labile ligands (e.g., solvent molecules) could be reacted with a second, different ligand. Alternatively, a one-pot reaction with a mixture of the two desired ligands and the metal salt can be employed, although this may lead to a mixture of products including homoleptic and heteroleptic species, requiring careful separation. acs.org

The stability of heteroleptic complexes is often governed by statistical factors and the relative binding affinities of the different ligands for the metal ion. acs.org

| Starting Complex | Second Ligand | Potential Product | Reaction Conditions |

| [M(L)(solvent)ₓ]ⁿ⁺ | Bipyridine (bpy) | [M(L)(bpy)]ⁿ⁺ | Stirring at room temperature |

| [M(L)Clₓ] | Acetylacetonate (acac⁻) | [M(L)(acac)]⁽ⁿ⁻¹⁾⁺ | Reflux in a suitable solvent |

This table provides illustrative examples of potential synthetic strategies for heteroleptic complexes.

Structural and Electronic Characterization of Metal Complexes

The characterization of metal complexes of this compound would rely on a combination of spectroscopic and analytical techniques to determine their structure and electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy would be crucial for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the N-H and C-N bonds of the amino and aminomethyl groups, as well as the quinoline ring vibrations, upon complexation would provide evidence of binding.

UV-Visible Spectroscopy: The electronic spectra of the complexes would reveal information about the d-d transitions of the metal ion and any charge-transfer bands. These spectra are highly dependent on the coordination geometry and the nature of the metal-ligand bonds. For instance, octahedral and tetrahedral complexes of the same metal ion exhibit distinct absorption bands. uobaghdad.edu.iq

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the complex in solution. The chemical shifts of the ligand's protons and carbons would be affected by coordination to the metal.

Magnetic Susceptibility: For paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), magnetic susceptibility measurements would determine the number of unpaired electrons, which is indicative of the oxidation state and the spin state of the metal ion. uobaghdad.edu.iq

| Technique | Information Obtained | Expected Observations for a Tridentate Complex |

| IR Spectroscopy | Ligand coordination sites | Shifts in ν(N-H) and ν(C-N) bands |

| UV-Visible Spectroscopy | Electronic transitions, coordination geometry | d-d transition bands in the visible region for transition metals |

| NMR Spectroscopy | Solution structure (for diamagnetic complexes) | Downfield or upfield shifts of ligand proton and carbon signals |

| X-ray Crystallography | Solid-state structure, bond lengths, angles | Confirmation of tridentate coordination and geometry (e.g., octahedral) |

| Magnetic Susceptibility | Number of unpaired electrons (for paramagnetic complexes) | Values consistent with the spin state of the metal ion |

This table summarizes the expected outcomes from various characterization techniques for a hypothetical complex.

Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is no available research data on the coordination chemistry or catalytic applications of the specific compound This compound .

Chemical databases confirm the existence of this compound, identified by the CAS Number 1935116-98-5. chemsrc.com However, there are no published studies detailing the synthesis, characterization, or application of its metal complexes.

Therefore, it is not possible to generate a scientifically accurate article based on the provided outline, as the required experimental data for the following sections does not exist in the public domain:

Catalytic Applications of Metal Complexes Derived from this compound

While research exists for other quinoline derivatives and their metal complexes, the strict requirement to focus solely on this compound prevents the use of analogous data, which would be scientifically inaccurate and misleading.

We recommend consulting primary chemical research literature for any future studies that may be published on this specific compound.

Computational and Theoretical Investigations of 2 Aminomethyl Quinolin 3 Amine

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution and its influence on molecular stability and reactivity.

Density Functional Theory (DFT) has become a leading method for the quantum chemical investigation of molecules due to its favorable balance of accuracy and computational cost. DFT calculations are employed to optimize the molecular geometry of 2-(Aminomethyl)quinolin-3-amine, determining the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation on the potential energy surface.

Typical DFT calculations for quinoline (B57606) derivatives are performed using specific functionals, such as B3LYP, and a basis set, for instance, 6-31G' (d,p), which defines the set of mathematical functions used to describe the atomic orbitals. From these calculations, a wealth of information can be derived, including optimized bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. Furthermore, DFT can be used to calculate various electronic properties like the dipole moment, which provides insight into the molecule's polarity.

Table 1: Example of DFT Calculated Geometric Parameters for a Substituted Quinoline Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-N (amine) | 1.37 | C2-C3-C4 |

| C3-C (methyl) | 1.51 | C3-C4-N (ring) |

| N (ring)-C2 | 1.32 | C9-N(ring)-C2 |

Note: This table is illustrative and shows the type of data obtained from DFT calculations on a substituted quinoline. Specific values for this compound would require a dedicated computational study.

A key output of DFT calculations is the description of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their distribution across the molecule are critical indicators of its chemical reactivity and kinetic stability.

The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of the molecule susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter; a smaller gap suggests higher reactivity and a greater ease of electronic transitions, which can influence the molecule's color and photochemical properties. For quinoline derivatives, the HOMO is often located on the electron-rich parts of the molecule, such as the quinoline ring and amino substituents, while the LUMO may be distributed over the aromatic system.

Table 2: Example of Frontier Orbital Energies for a Quinoline Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: This table provides an example of frontier orbital energies for a quinoline derivative. The actual values for this compound would depend on its specific electronic structure.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of the most stable conformation, molecules are dynamic entities that can adopt various shapes. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, providing a detailed view of the molecule's conformational landscape.

For this compound, MD simulations can reveal the flexibility of the aminomethyl side chain and its preferred orientations relative to the quinoline ring. This information is crucial for understanding how the molecule might interact with a biological target, such as a receptor binding pocket. The simulations can be performed in a vacuum or, more realistically, in a solvent environment to mimic physiological conditions.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra. For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π-π* transitions).

Furthermore, DFT calculations can be used to predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the peaks in an experimental spectrum to specific molecular vibrations, such as the stretching and bending of chemical bonds. For this compound, this could help identify the characteristic vibrational modes of the quinoline ring, the amino group, and the aminomethyl substituent.

Computational Approaches to Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of drug discovery. Computational methods play a significant role in elucidating these Structure-Activity Relationships (SAR). For a compound like this compound, computational SAR studies can help to identify the key structural features responsible for its potential biological effects and to guide the design of more potent and selective analogs.

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. In a QSAR study, a set of related compounds with known biological activities is used to build a mathematical model that correlates molecular descriptors (computationally derived properties) with activity. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). Once a reliable QSAR model is established, it can be used to predict the activity of new, untested compounds.

Molecular docking is another powerful computational technique used in SAR studies. Docking simulations predict the preferred orientation of a ligand (in this case, this compound) when it binds to a biological target, such as an enzyme or a receptor. The binding affinity can be estimated based on the calculated interaction energy, providing insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding. This information is invaluable for understanding the mechanism of action and for designing modifications to the molecule to improve its binding affinity.

Advanced Applications and Future Research Directions

Role in the Development of Functional Materials (e.g., Precursors to Luminescent Materials)

While direct research on "2-(Aminomethyl)quinolin-3-amine" as a precursor for luminescent materials is not extensively documented in publicly available literature, the potential of this compound can be inferred from studies on structurally similar quinoline (B57606) derivatives. The field of fluorescent materials has seen significant contributions from quinoline-based compounds, which are integral to the development of sensors, probes, and organic light-emitting diodes (OLEDs). researchgate.netnih.gov

The inherent fluorescence of the quinoline ring system can be modulated by the introduction of various functional groups. Aminated quinolines, in particular, are known to exhibit interesting photophysical properties. For instance, derivatives of 8-amidoquinoline and isoquinoline-3-amine have been investigated as fluorescent probes. nih.govmdpi.com

More directly relevant is the research on bisquinoline derivatives incorporating a 2-aminomethylquinoline moiety. These compounds have been shown to exhibit selective fluorescence enhancement in the presence of specific metal ions, such as Cd²⁺. mdpi.com In one study, a trimethoxy-substituted N,O-bis(2-quinolylmethyl)aminoethanol derivative demonstrated significant Cd²⁺-selective fluorescence enhancement over Zn²⁺. mdpi.com This suggests that the 2-(aminomethyl) group is a key component of the fluorophore's recognition and signaling mechanism.

Furthermore, derivatives of 2-aminoquinoline-3-carbaldehyde have been successfully used as synthons to create larger, fused heterocyclic systems like benzo[b] mdpi.comacs.orgnaphthyridines, which display significant fluorescent properties. researchgate.net The photophysical characteristics of these resulting compounds, including their quantum yields, are influenced by the substituents on the quinoline ring. researchgate.net This underscores the role of 2,3-disubstituted quinolines as valuable precursors to advanced fluorescent materials. researchgate.net

Given these precedents, "this compound" represents a promising, yet underexplored, building block for functional luminescent materials. The presence of two amine groups at the 2 and 3 positions offers multiple sites for further functionalization, potentially leading to the development of novel fluorophores with tailored properties for applications in sensing, imaging, and optoelectronics.

Emerging Research Frontiers for Aminomethyl Quinoline Compounds

The exploration of aminomethyl quinoline compounds is an active and promising area of research. A significant frontier is their application as selective chemosensors for detecting metal ions, which is crucial for environmental monitoring and biological studies. nih.gov

Recent research has highlighted the potential of bisquinoline derivatives with a 2-aminomethylquinoline skeleton as fluorescent sensors. mdpi.com These molecules can be designed to exhibit high selectivity for specific metal ions. For example, strategic substitutions on the quinoline ring, such as the introduction of methoxy (B1213986) groups, can fine-tune the sensor's binding affinity and fluorescence response, enabling the selective detection of ions like Cd²⁺ even in the presence of other competing ions like Zn²⁺. mdpi.com

The development of such sensors involves understanding the complex interplay between the aminomethyl chelating unit, the quinoline fluorophore, and the target analyte. The coordination of the metal ion to the nitrogen atoms of the quinoline and the aminomethyl group often leads to a conformational change that enhances fluorescence intensity, a mechanism known as chelation-enhanced fluorescence (CHEF). nih.gov

Future research is likely to focus on:

Expanding the library of aminomethyl quinoline sensors for a wider range of analytes, including other heavy metals, anions, and biologically important molecules.

Improving water solubility and biocompatibility to enable applications in living cells and physiological environments. nih.gov

Developing ratiometric and near-infrared (NIR) probes to allow for more accurate quantitative measurements and deeper tissue imaging.

The synthesis of quinoline-fused fluorescent dihydro/spiro-quinazolinones from 2-aminoacetophenone (B1585202) derivatives also points toward new avenues for creating complex, polycyclic fluorescent structures from amino-substituted precursors. acs.org

Challenges and Opportunities in the Field of Quinoline Chemistry

Despite significant progress, the field of quinoline chemistry faces several challenges that also present opportunities for innovation.

Challenges:

Synthesis Efficiency and Sustainability: Many classical methods for quinoline synthesis require harsh conditions, expensive or toxic catalysts (such as precious metals), and may suffer from limited substrate scope or poor selectivity. nih.govacs.org The development of more environmentally friendly and cost-effective synthesis methods is a major ongoing challenge. nih.gov

C-H Bond Functionalization: While direct C-H bond functionalization is a powerful tool for modifying the quinoline scaffold, achieving site-selectivity, especially at the C-8 position, remains a significant hurdle. rsc.orgnih.gov Many current methods rely on pre-functionalized substrates or directing groups.

Cost and Scalability: The use of precious metal catalysts and complex multi-step syntheses can increase the cost and complexity of producing functionalized quinolines, limiting their industrial applicability. mdpi.comacs.org

Opportunities:

Novel Synthetic Methodologies: There is a vast opportunity in developing new synthetic strategies. This includes metal-free synthesis pathways, photocatalytic reactions, and the use of innovative catalysts like cobalt or copper for more sustainable C-H activation and annulation reactions. mdpi.comnih.gov Recently, a boron-based photocycloaddition strategy has been developed to transform simple quinolines into complex 3D frameworks, opening new avenues for drug discovery. sciencedaily.com

Drug Discovery and Medicinal Chemistry: The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs. nih.govnih.gov Functionalization of the quinoline ring allows for the creation of vast libraries of compounds to be screened for various therapeutic activities, including as kinase inhibitors for cancer therapy. nih.govnih.gov

Advanced Materials: The unique photophysical properties of quinoline derivatives present significant opportunities for creating novel functional materials. researchgate.net This includes the development of highly sensitive and selective fluorescent probes for biological and environmental applications, as well as new materials for organic electronics. nih.govnih.gov

The continued exploration of synthetic methodologies and the functionalization of the quinoline core will undoubtedly unlock the full potential of this versatile heterocyclic system, paving the way for new breakthroughs in both medicine and materials science. rsc.orgnih.gov

Q & A

Q. What are the common synthetic routes for 2-(Aminomethyl)quinolin-3-amine, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example:

- Nucleophilic Substitution : Reacting 2-chloro-3-(chloromethyl)quinoline derivatives with amines (e.g., methylamine) in ethanol with triethylamine as a base yields secondary amines. This method achieved a 78% yield for a structurally similar compound under reflux conditions .

- Reductive Amination : Reduction of 2-cyanoquinoline derivatives using catalytic hydrogenation or borohydride reagents (e.g., NaBH₄) can produce the target amine. One protocol reported an 88% yield via spectroscopic monitoring .

Q. Critical Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in substitution reactions .

- Temperature : Microwave-assisted heating reduced reaction times (e.g., from hours to minutes) in analogous syntheses .

- Purification : Flash column chromatography (silica gel, methanol/ethyl acetate gradients) is standard for isolating pure products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the amine’s structure by identifying key signals (e.g., aromatic protons at δ 7.5–8.5 ppm, methylene groups adjacent to amines at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS or ESI-MS) validates molecular weight and fragmentation patterns. For example, a derivative showed a parent ion at m/z 392 (M⁺) .

- Melting Point Analysis : Consistency in melting points (e.g., 224–226°C for a trihydrochloride salt derivative) indicates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across derivatives of this compound?

Discrepancies often arise from structural modifications or assay conditions. Methodological approaches include:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogenation at position 6 or methyl groups on the quinoline ring) and test against target enzymes (e.g., MurA inhibitors in antibacterial assays) .

- Dose-Response Curves : Compare IC₅₀ values under standardized conditions. For example, derivatives with electron-withdrawing groups showed enhanced inhibition of neuronal targets .

- Replicate Key Experiments : Reproduce conflicting studies with controlled variables (e.g., pH, temperature) to identify confounding factors .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

- Molecular Docking : Tools like AutoDock Vina simulate ligand-protein interactions. A study on PI3Kδ inhibitors (structurally similar to quinoline amines) used docking to prioritize compounds with optimal binding to the ATP-binding pocket .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time. For example, MD revealed that hydrogen bonding between the amine group and Asp232 in MurA is critical for inhibitory activity .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors. A derivative’s antibacterial activity correlated with reduced hydrophobicity (r² = 0.89) .

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

- Catalyst Screening : Palladium or nickel catalysts improve reductive amination efficiency. A 32% yield increase was observed with Pd/C under hydrogen gas .

- Microwave-Assisted Synthesis : Reduced reaction times (e.g., from 24 hours to 30 minutes) and improved selectivity for the target amine .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry or solvent polarity accordingly .

Q. What are the challenges in analyzing stereochemical outcomes in derivatives of this compound?

- Chiral Chromatography : Resolve enantiomers using columns like Chiralpak IA with hexane/isopropanol mobile phases. A study achieved baseline separation (R > 1.5) for a related quinoline amine .

- Circular Dichroism (CD) : Detect Cotton effects to confirm absolute configuration. For example, (S)-enantiomers showed a positive peak at 265 nm .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry. A trihydrochloride salt derivative crystallized in the P2₁2₁2₁ space group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.